molecular formula C10H23OSi B14563122 CID 18358691

CID 18358691

Cat. No.: B14563122
M. Wt: 187.37 g/mol
InChI Key: WXIMRVOQPKIDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBUTYL(ETHOXY)SILANE is an organosilicon compound that belongs to the class of silanes. Silanes are compounds that contain silicon atoms bonded to hydrogen, alkyl, or aryl groups. DIBUTYL(ETHOXY)SILANE is characterized by the presence of two butyl groups and one ethoxy group attached to a silicon atom. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

DIBUTYL(ETHOXY)SILANE can be synthesized through several methods. One common method involves the reaction of dibutylchlorosilane with ethanol in the presence of a base such as sodium or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethoxy group. The reaction can be represented as follows:

(C4H9)2SiCl+C2H5OH(C4H9)2SiOC2H5+HCl\text{(C}_4\text{H}_9)_2\text{SiCl} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_4\text{H}_9)_2\text{SiOC}_2\text{H}_5 + \text{HCl} (C4​H9​)2​SiCl+C2​H5​OH→(C4​H9​)2​SiOC2​H5​+HCl

Industrial Production Methods

In industrial settings, DIBUTYL(ETHOXY)SILANE is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

DIBUTYL(ETHOXY)SILANE undergoes various chemical reactions, including:

    Hydrolysis: The ethoxy group can be hydrolyzed in the presence of water, leading to the formation of silanol and ethanol.

    Condensation: The silanol formed from hydrolysis can further condense to form siloxane bonds, which are important in the formation of silicone polymers.

    Substitution: The ethoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.

    Substitution: Requires nucleophiles and may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products

    Hydrolysis: Produces silanol and ethanol.

    Condensation: Leads to the formation of siloxane polymers.

    Substitution: Results in the formation of various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

DIBUTYL(ETHOXY)SILANE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone polymers, coatings, and adhesives due to its ability to form strong siloxane bonds.

Mechanism of Action

The mechanism of action of DIBUTYL(ETHOXY)SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethoxy group is hydrolyzed to form silanol, which can then condense with other silanol groups to form siloxane bonds. These reactions are crucial for the formation of silicone polymers and other organosilicon materials.

Comparison with Similar Compounds

Similar Compounds

    DIBUTYL(DIMETHOXY)SILANE: Contains two methoxy groups instead of one ethoxy group.

    TRIBUTYL(ETHOXY)SILANE: Contains three butyl groups instead of two.

    DIBUTYL(METHOXY)SILANE: Contains one methoxy group instead of one ethoxy group.

Uniqueness

DIBUTYL(ETHOXY)SILANE is unique due to its specific combination of butyl and ethoxy groups, which confer distinct chemical properties and reactivity. The presence of the ethoxy group allows for specific hydrolysis and condensation reactions that are essential for the formation of siloxane bonds, making it valuable in the production of silicone polymers and other materials.

Properties

Molecular Formula

C10H23OSi

Molecular Weight

187.37 g/mol

InChI

InChI=1S/C10H23OSi/c1-4-7-9-12(11-6-3)10-8-5-2/h4-10H2,1-3H3

InChI Key

WXIMRVOQPKIDRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](CCCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.